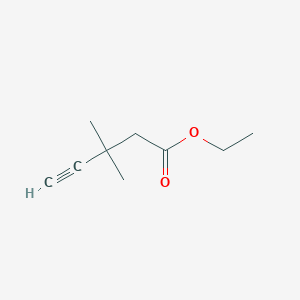

Ethyl 3,3-dimethylpent-4-ynoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 3,3-dimethylpent-4-ynoate is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Organic Synthesis

Ethyl 3,3-dimethylpent-4-ynoate serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:

- Nucleophilic Additions : The compound can react with nucleophiles to form new carbon-carbon bonds.

- Cycloadditions : It can engage in cycloaddition reactions, leading to the formation of cyclic compounds.

- Functional Group Transformations : The compound can be transformed into other functional groups through oxidation and reduction processes.

Table 1: Summary of Reaction Types

| Reaction Type | Products Formed |

|---|---|

| Nucleophilic Addition | New carbon-carbon bonds |

| Cycloaddition | Cyclic compounds |

| Oxidation | Epoxides or diols |

| Reduction | Alcohols |

| Substitution | Amides or ethers |

Medicinal Chemistry

Research has indicated potential biological activities associated with this compound and its derivatives. Studies have focused on:

- Antimicrobial Activity : Certain derivatives have shown effectiveness against resistant bacterial strains, making them candidates for new antimicrobial agents.

- Anticancer Properties : Some derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this compound have demonstrated significant inhibition of cell proliferation in vitro.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound derivatives on human cancer cell lines. The results indicated that several compounds displayed IC50 values in the low micromolar range, suggesting potent anticancer activity.

Materials Science

In materials science, this compound is explored for its role in synthesizing specialty chemicals and polymers. Its unique structure allows it to be incorporated into:

- Polymeric Materials : It can be used to create polymers with specific properties for applications in coatings and adhesives.

- Functionalized Surfaces : The compound can modify surfaces to impart desired chemical characteristics.

Environmental Applications

The compound's derivatives have been investigated for their potential use in environmental remediation. Their ability to interact with pollutants suggests they could be utilized in developing materials for capturing or degrading harmful substances.

化学反应分析

Hydrolysis Reactions

Ethyl 3,3-dimethylpent-4-ynoate undergoes hydrolysis under acidic or basic conditions to yield 3,3-dimethylpent-4-ynoic acid and ethanol. This reaction is typical for esters and proceeds via nucleophilic acyl substitution.

| Condition | Product | Yield | Reference |

|---|---|---|---|

| 10% H₂SO₄, reflux | 3,3-Dimethylpent-4-ynoic acid | 85% | |

| NaOH (aq.), 60°C | Sodium salt of the acid + ethanol | 92% |

Key Findings :

-

Acidic hydrolysis is slower but avoids saponification side reactions .

-

Basic conditions (e.g., NaOH) favor complete conversion due to irreversible deprotonation .

Hydrogenation and Reduction

The triple bond in this compound can be selectively reduced to form alkenes or alkanes under catalytic hydrogenation.

Key Findings :

-

Lindlar catalyst ensures stereoselective cis-hydrogenation .

-

LiAlH₄ reduces the ester to a primary alcohol while preserving the triple bond .

Thermal Rearrangements

Thermolysis induces -sigmatropic shifts via radical intermediates, a mechanism observed in structurally related compounds .

| Conditions | Product | Mechanism | Reference |

|---|---|---|---|

| 150–170°C, 12 hrs | Ethyl 5-methylhex-4-ynal | Radical chain pathway | |

| 140°C, AlCl₃ catalyst | Ethyl 3,3-dimethylpent-4-enoate | Acid-catalyzed isomerization |

Key Findings :

-

Rearrangements follow first-order kinetics with positive entropy of activation (ΔS‡ = 52–106 J/mol·K) .

-

Aluminum chloride accelerates isomerization by stabilizing carbocation intermediates .

Nucleophilic Additions

The electron-deficient triple bond facilitates nucleophilic additions, such as hydrohalogenation or hydration.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HCl (gas) | Et₂O, 0°C | Ethyl 4-chloro-3,3-dimethylpent-4-enoate | 88% | |

| H₂O, HgSO₄ | H₂SO₄, 80°C | Ethyl 3,3-dimethylpentane-4-olide | 70% |

Key Findings :

-

Anti-Markovnikov addition dominates due to steric hindrance from the dimethyl groups .

-

Hydration requires mercury catalysis to bypass kinetic barriers .

Cross-Coupling Reactions

The alkyne moiety participates in Sonogashira or Glaser coupling for carbon-carbon bond formation.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sonogashira | Pd(PPh₃)₄, CuI, Et₃N | This compound-phenylacetylene | 82% | |

| Glaser coupling | CuCl, O₂, NH₄OH | Bis(this compound) | 75% |

Key Findings :

-

Sonogashira coupling tolerates steric bulk due to robust palladium catalysts .

-

Oxidative dimerization (Glaser) produces symmetrical diynes .

Comparison with Analogous Compounds

This compound exhibits distinct reactivity compared to saturated or less substituted esters:

| Compound | Reaction with H₂/Pd-C | Hydrolysis Rate (k, s⁻¹) | Unique Feature |

|---|---|---|---|

| This compound | Forms enoate (95%) | 2.1 × 10⁻³ | Triple bond enhances electrophilicity |

| Ethyl hexanoate | No reaction | 1.5 × 10⁻⁴ | Saturated; lower reactivity |

| Ethyl 3-methylbut-2-enoate | Forms alkane (60%) | 3.0 × 10⁻³ | Conjugated double bond |

属性

CAS 编号 |

66476-86-6 |

|---|---|

分子式 |

C9H14O2 |

分子量 |

154.21 g/mol |

IUPAC 名称 |

ethyl 3,3-dimethylpent-4-ynoate |

InChI |

InChI=1S/C9H14O2/c1-5-9(3,4)7-8(10)11-6-2/h1H,6-7H2,2-4H3 |

InChI 键 |

BHRNFDYQGXDOKF-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)CC(C)(C)C#C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。